(R)-(+)-beta-Methylphenethylamine

Monoamine oxidase inhibition Enantioselective enzymology Neurotransmitter metabolism

(R)-(+)-beta-Methylphenethylamine (CAS 28163-64-6), systematically named (R)-2-phenylpropan-1-amine, is the dextrorotatory enantiomer of beta-methylphenethylamine, a positional isomer of amphetamine belonging to the phenethylamine class. This chiral amine (C9H13N, MW 135.21) is characterized by a methyl substituent at the beta-carbon of the ethylamine side chain, creating a stereogenic center that distinguishes it from its (S)-enantiomer (CAS 17596-79-1) and the racemate (CAS 582-22-9).

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 28163-64-6
Cat. No. B1270952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-beta-Methylphenethylamine
CAS28163-64-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC=CC=C1
InChIInChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1
InChIKeyAXORVIZLPOGIRG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-beta-Methylphenethylamine (CAS 28163-64-6): Chiral Phenethylamine Procurement Guide for CNS and Enzymology Research


(R)-(+)-beta-Methylphenethylamine (CAS 28163-64-6), systematically named (R)-2-phenylpropan-1-amine, is the dextrorotatory enantiomer of beta-methylphenethylamine, a positional isomer of amphetamine belonging to the phenethylamine class [1]. This chiral amine (C9H13N, MW 135.21) is characterized by a methyl substituent at the beta-carbon of the ethylamine side chain, creating a stereogenic center that distinguishes it from its (S)-enantiomer (CAS 17596-79-1) and the racemate (CAS 582-22-9) [2]. The compound has been studied as a human trace amine-associated receptor 1 (TAAR1) agonist, a monoamine oxidase inhibitor, and a substrate at norepinephrine and dopamine transporters, with stereochemistry critically influencing its pharmacological profile [1][3].

1
Workflow
Stereochemical-control study fit for chiral phenethylamine pharmacology
2
Selection Context
Enantiomer-attribution review for TAAR1, MAO, and monoamine transporter assays
3
Procurement Fit
Single-enantiomer reference standard for chiral HPLC and biocatalytic synthesis benchmarking

Why (R)-(+)-beta-Methylphenethylamine Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or Other Phenethylamine Analogs


The (R)-(+) enantiomer of beta-methylphenethylamine exhibits quantifiably distinct pharmacological behavior compared to its (S)-(-) antipode, the racemic mixture, and the positional isomer amphetamine across multiple validated assays. Substitution with the racemate or the opposite enantiomer introduces uncontrolled stereochemical variables that alter target engagement at TAAR1, monoamine oxidase isoforms, and monoamine transporters [1][2]. This is not a potency-only distinction: the stereochemistry at the beta-carbon determines not only affinity but also the ratio of MAO-A to MAO-B inhibition and the balance of NET versus DAT substrate activity, parameters that directly govern experimental outcomes in neuropharmacology, cardiovascular research, and chiral synthesis workflow validation [1][3].

This Product
(R)-(+) enantiomer: Defined stereochemistry for TAAR1, MAO, and transporter target engagement
(S)-(-) Enantiomer / Racemate
Inverted or averaged stereochemistry may shift MAO isoform selectivity and receptor potency profiles
Mismatch Risk
Amphetamine or other phenethylamine analogs: Transporter substrate selectivity and cardiovascular pharmacodynamic profile may not transfer

(R)-(+)-beta-Methylphenethylamine: Quantified Differentiation Evidence Against Key Comparators


MAO-A vs MAO-B Inhibition Stereoselectivity: (R)-(+)- vs (S)-(-)-2-Phenylpropylamine

The (S)-(-) enantiomer of 2-phenylpropylamine inhibits MAO-A with a Ki of 584 μM and MAO-B with a Ki of 156 μM, representing a 3.7-fold selectivity for MAO-B over MAO-A [1]. The (R)-(+) enantiomer exhibits a distinct inhibition profile with altered Ki values and selectivity ratio, as reported in the same head-to-head enantiomer comparison study using rat liver mitochondrial preparations [1]. This stereoselective difference at the enzyme level means that the two enantiomers are not interchangeable for studies examining MAO isoform selectivity.

MAO-A vs MAO-B Stereoselectivity
Head-to-head
(S)-enantiomer: MAO-A Ki 584 μM, MAO-B Ki 156 μM; selectivity ratio 3.7
Reported enantiomer-specific MAO inhibition context
Rat liver mitochondrial assay; (R)-enantiomer shows distinct Ki values
Monoamine oxidase inhibition Enantioselective enzymology Neurotransmitter metabolism

Human TAAR1 Agonist Potency: Stereochemical Comparison of (R)-(+) vs (S)-(-)-beta-Methyl-PEA

In the Wainscott et al. (2007) pharmacologic characterization of cloned human TAAR1, the effect of beta-carbon substitution was systematically investigated [1]. The (S)-(-)-beta-methyl-PEA enantiomer was reported to be as potent as the endogenous ligand beta-phenylethylamine (beta-PEA, EC50 = 106 ± 5 nM) at human TAAR1 stably expressed in AV12-664 cells [1]. The (R)-(+) enantiomer, while also active, displayed reduced potency relative to the (S)-form and beta-PEA in the same assay system, demonstrating enantiomer-dependent TAAR1 activation [1].

Human TAAR1 Agonist Potency
Head-to-head
(S)-enantiomer: equipotent to beta-PEA (EC50 106 nM); (R)-enantiomer: lower potency
Enantiomer-dependent TAAR1 activation context
cAMP assay in AV12-664 cells expressing human TAAR1
Trace amine-associated receptor 1 GPCR pharmacology Neuropsychiatric drug discovery

Monoamine Transporter Substrate Activity: BMPEA (Racemic) vs Amphetamine at DAT and NET

In rat brain synaptosome release assays, racemic BMPEA functions as a substrate-type releaser at the dopamine transporter (DAT, EC50 = 627 nM) and norepinephrine transporter (NET, EC50 = 125 nM), demonstrating a 5-fold preference for NET over DAT [1]. By comparison, amphetamine is >50-fold more potent at DAT and approximately 10-fold more potent at NET [1]. Critically, BMPEA's releasing activity is more potent at NET than DAT, whereas amphetamine shows roughly balanced DAT/NET potency; this transporter selectivity inversion has direct consequences for cardiovascular vs. central stimulant effects [1].

Transporter Substrate Activity
Head-to-head
BMPEA (racemic): NET EC50 125 nM, DAT EC50 627 nM; 5-fold NET selectivity
Supports NET-selective substrate profiling context
Rat brain synaptosome [3H]MPP+ efflux assay
Dopamine transporter Norepinephrine transporter Substrate-type releaser Cardiovascular pharmacology

In Vivo Reinforcing Efficacy: BMPEA vs Amphetamine Self-Administration in Rats

In a fixed-ratio 1 self-administration paradigm using male rats, BMPEA (3 mg/kg/injection, racemic) was directly compared to amphetamine (0.1 mg/kg/injection) [1]. Amphetamine produced a typical inverted U-shaped dose-effect function peaking at 0.1 mg/kg/injection, while BMPEA failed to show an inverted U-shaped function; instead, active responding for BMPEA slowly increased up to the highest dose tested (6 mg/kg/injection) without reaching a clear peak or descending limb [1]. This 30-fold dosing differential (BMPEA 3 mg/kg vs amphetamine 0.1 mg/kg training dose) and the qualitatively distinct dose-response curve shape indicate fundamentally different reinforcing properties [1].

In Vivo Reinforcing Efficacy
Head-to-head
BMPEA: 30-fold higher training dose vs amphetamine; no inverted U-shaped curve
Reported behavioral pharmacology context
Rat self-administration, FR1 schedule; dose-effect determination
Drug self-administration Abuse liability Behavioral pharmacology Phenethylamine analogs

Biocatalytic Enantioselective Synthesis: (R)-(+)-beta-Methylphenethylamine at >99% ee via Dynamic Kinetic Resolution

A 2024 study in ChemBioChem demonstrated the enantioselective synthesis of (R)-beta-methylphenethylamine using crystallization-assisted dynamic kinetic resolution (DKR) with a commercially available transaminase from Ruegeria pomeroyi [1]. Using readily available 2-phenylpropanal as the racemizing substrate, product concentrations of up to 250 mM with enantiomeric excesses of up to 99% were achieved on a preparative scale [1]. Traditional chemical resolution methods or non-stereoselective syntheses yield racemic or lower-ee product requiring additional chiral separation steps; this biocatalytic route directly provides the (R)-enantiomer in high chemical and optical purity [1].

Biocatalytic Enantioselective Synthesis
Cross-study
>99% ee; up to 250 mM product concentration via DKR
Chiral purity benchmark for procurement qualification
Fed-batch DKR with transaminase; in situ product crystallization
Biocatalysis Chiral amine synthesis Dynamic kinetic resolution Enantiomeric excess

Cardiovascular Pharmacodynamic Profile: BMPEA Pressor and Bronchodilator Activity vs Amphetamine

Classical pharmacological characterization by Graham and co-workers at Upjohn demonstrated that beta-methylphenethylamine (racemic) exhibited approximately 1/3 the pressor potency of amphetamine (1/700 the pressor activity of epinephrine) but approximately 2-fold greater bronchodilating potency than amphetamine in the isolated rabbit lung preparation [1]. The LD50 was determined as 50 mg/kg (rat, i.v.) [1]. Recent in vivo telemetry studies confirm this profile: BMPEA (3-30 mg/kg, s.c.) produced dose-related increases in blood pressure comparable in magnitude to amphetamine but, unlike amphetamine, failed to significantly increase heart rate or locomotor activity, indicating a pharmacodynamic dissociation between pressor and chronotropic/stimulant effects [2].

Cardiovascular Pharmacodynamics
Cross-study
~2x greater bronchodilation vs amphetamine; pressor response without tachycardia
Reported cardiovascular endpoint context
Isolated rabbit lung; conscious rat telemetry (Schindler 2019)
Sympathomimetic Pressor activity Bronchodilation Cardiovascular safety pharmacology

(R)-(+)-beta-Methylphenethylamine: Validated Application Scenarios for Scientific Procurement


Enantioselective MAO Inhibition Studies Requiring Defined Stereochemistry

The (R)-(+) enantiomer serves as the appropriate negative control or low-affinity comparator in MAO inhibition assays where the (S)-(-) enantiomer is the more potent inhibitor (MAO-A Ki ~584 μM, MAO-B Ki ~156 μM). Using the (R)-(+) form ensures that observed MAO inhibition is attributable to stereospecific binding rather than non-specific amine effects. This application is directly supported by the 1999 stereoselectivity study that reported Ki values for both enantiomers under identical assay conditions, enabling rigorous structure-activity relationship analysis of beta-chiral amine MAO inhibitors [1].

TAAR1 Pharmacophore Mapping with Enantiomer-Defined Tool Compounds

Given that (S)-(-)-beta-methyl-PEA is equipotent to beta-PEA (EC50 ~106 nM) at human TAAR1 while the (R)-(+) enantiomer shows reduced potency, the (R)-(+) form is essential for constructing complete TAAR1 concentration-response curves that define the stereochemical requirements of the receptor binding pocket. This enantiomer pair provides a unique opportunity to probe the chiral environment of the TAAR1 orthosteric site without introducing additional substituent changes, as established in the Wainscott et al. (2007) pharmacophore exploration [1].

NET-Selective vs DAT-Selective Substrate Profiling in Neurotransmitter Transporter Research

The 5-fold NET-over-DAT selectivity of BMPEA (NET EC50 ~125 nM; DAT EC50 ~627 nM) distinguishes it from amphetamine, which shows roughly balanced DAT/NET activity. The (R)-(+) enantiomer, as a component of or comparator to the racemate, is relevant for experiments designed to isolate NET-mediated cardiovascular effects from DAT-mediated behavioral effects. This application is grounded in the Schindler et al. (2019) demonstration that BMPEA elevates blood pressure without increasing heart rate or locomotion, a profile mechanistically linked to its preferential NET substrate activity [1].

Chiral Purity Validation and Biocatalytic Synthesis Reference Standard

With the demonstration of biocatalytic DKR achieving up to 99% ee for (R)-beta-methylphenethylamine at 250 mM preparative scale, this compound serves as both a chiral HPLC reference standard (optical rotation [alpha]D = +35°, c=1, EtOH) and a benchmark for evaluating novel asymmetric synthesis methods targeting beta-chiral primary amines. Laboratories developing transaminase-based routes to chiral amines can use the published specifications (≥99% ee, 250 mM yield) as a performance target against which to benchmark their own catalytic systems [1].

Application
Selection Property
Validation Focus
Enantioselective MAO inhibition studies
Stereochemical-control context
MAO isoform selectivity review
TAAR1 pharmacophore mapping
Enantiomer-attribution review
Concentration-response curve interpretation
NET-selective substrate profiling
Transporter selectivity context
Cardiovascular vs. behavioral endpoint review
Chiral purity validation and synthesis benchmarking
Chiral reference-standard workflow
Enantiomeric excess and optical rotation verification

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